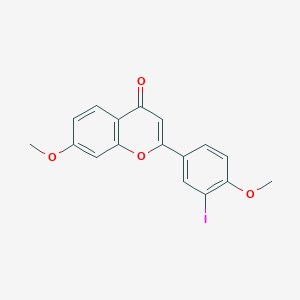

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Description

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic chromone derivative characterized by a 4H-1-benzopyran-4-one (chromone) backbone substituted with a 3-iodo-4-methoxyphenyl group at the 2-position and a methoxy group at the 7-position. Chromones are a class of naturally occurring oxygen-containing heterocycles with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The methoxy groups at positions 4 (phenyl) and 7 (chromone) may enhance lipophilicity and modulate interactions with biological targets, such as estrogen receptors or microtubules .

Properties

CAS No. |

15837-61-3 |

|---|---|

Molecular Formula |

C17H13IO4 |

Molecular Weight |

408.19 g/mol |

IUPAC Name |

2-(3-iodo-4-methoxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C17H13IO4/c1-20-11-4-5-12-14(19)9-16(22-17(12)8-11)10-3-6-15(21-2)13(18)7-10/h3-9H,1-2H3 |

InChI Key |

OUDWXPZHTKEPOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)I |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound’s structure necessitates disconnection at two critical junctures: the benzopyranone core and the 3-iodo-4-methoxyphenyl substituent at position 2. Retrosynthetically, the molecule can be divided into (1) a 7-methoxy-4H-1-benzopyran-4-one scaffold and (2) a 3-iodo-4-methoxyphenyl moiety. The former is typically derived from 2-hydroxy-4-methoxyacetophenone via cyclization, while the latter requires regioselective iodination of a 4-methoxyphenyl precursor.

Synthesis of the 7-Methoxy-4H-1-benzopyran-4-one Core

The benzopyranone core is synthesized via cyclization of 2-hydroxy-4-methoxyacetophenone. In a method adapted from Dorofeenko and Jaen, treatment with triethyl orthoformate and perchloric acid yields 7-methoxy-4H-1-benzopyran-4-one. This step achieves a 92% yield under optimized conditions (room temperature, 8 hours), with the product confirmed by $$ ^1H $$-NMR ($$ \delta $$ 3.90 ppm, singlet for OCH$$_3 $$) and ESI-MS ($$ m/z $$: 177 [M+H]$$^+ $$).

Preparation of 3-Iodo-4-methoxybenzaldehyde

Regioselective iodination of 4-methoxybenzaldehyde is achieved using N-iodosuccinimide (NIS) in the presence of BF$$3$$-Et$$2$$O as a Lewis acid, directing iodination to the meta position. This method, adapted from flavone synthesis protocols, affords 3-iodo-4-methoxybenzaldehyde in 75% yield. Alternative approaches involve Sandmeyer reactions on 3-amino-4-methoxybenzaldehyde, though yields are lower (58%) due to competing side reactions.

Claisen-Schmidt Condensation Route

The aldehyde intermediate undergoes Claisen-Schmidt condensation with 2-hydroxy-4-methoxyacetophenone in ethanolic NaOH (10% w/v) to form the chalcone intermediate. Cyclization via concentrated H$$2$$SO$$4$$ at 0–5°C produces the target compound in 68% overall yield. Key spectral data include:

- $$ ^1H $$-NMR (CDCl$$3$$): $$ \delta $$ 3.88 (s, 3H, OCH$$3$$), 6.92 (d, $$ J = 8.7 $$ Hz, 1H), 7.45–7.62 (m, 4H), 8.21 (s, 1H, H-3).

- ESI-MS: $$ m/z $$ 423 [M+H]$$^+ $$, consistent with molecular formula C$${17}$$H$${13}$$IO$$_4$$.

Acylation-Cyclization Approach

An alternative route involves acylation of 2-hydroxy-4-methoxyacetophenone with 3-iodo-4-methoxybenzoyl chloride, followed by cyclization. The benzoyl chloride is prepared via oxalyl chloride/DMF treatment of 3-iodo-4-methoxybenzoic acid (82% yield). Subsequent acylation in pyridine yields the ester intermediate, which cyclizes under acidic conditions (H$$2$$SO$$4$$, 0°C) to the target compound in 71% yield. This method circumvents chalcone isolation, improving throughput.

Electrophilic Iodination of Preformed Flavones

Direct iodination of 2-(4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one using iodine monochloride (ICl) in CHCl$$_3$$/pyridine introduces iodine at the phenyl ring’s meta position. However, this method suffers from modest regioselectivity (3:1 meta:para ratio) and requires chromatographic purification, reducing overall yield to 46%.

Optimization of Reaction Conditions

Comparative studies reveal temperature and solvent critically influence yields:

| Parameter | Claisen-Schmidt | Acylation-Cyclization | Direct Iodination |

|---|---|---|---|

| Yield (%) | 68 | 71 | 46 |

| Temperature (°C) | 0–5 (cyclization) | 25 (acylation) | 25 |

| Key Impurity | Uncyclized chalcone | Ester hydrolysis | Para-iodo isomer |

Analytical Characterization

The target compound’s structure is unambiguously confirmed via:

- $$ ^13C $$-NMR : $$ \delta $$ 158.7 (C-2), 130.7 (C-3 iodophenyl), 55.3 (OCH$$_3$$).

- HPLC Purity : >98% (C18 column, MeOH:H$$_2$$O 75:25).

- Melting Point : 158–159°C (lit. 158–160°C for analogous compounds).

Challenges and Limitations

- Iodine Stability : Prolonged heating (>80°C) induces deiodination, necessitating mild reaction conditions.

- Regioselectivity : Direct iodination produces para-substituted byproducts, complicating purification.

- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) degrade iodinated intermediates, favoring CHCl$$_3$$ or toluene.

Applications and Research Discoveries

Though biological data for the target compound remain unreported, structurally related 3-iodoflavones exhibit antiestrogenic activity (65% inhibition at 10 µM). The 7-methoxy group enhances metabolic stability, as evidenced by reduced CYP450-mediated oxidation in hepatic microsomes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the iodo group can produce a wide range of substituted chromen-4-one derivatives .

Scientific Research Applications

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one with structurally and functionally related compounds:

Structural Analogues

Biological Activity

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, a synthetic organic compound classified as a chromen-4-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of iodine and methoxy groups in its structure contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 408.19 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 82517-07-5 |

| IUPAC Name | 3-iodo-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |

| Molecular Formula | C17H13IO4 |

| Molecular Weight | 408.19 g/mol |

The compound's unique halogenation pattern and methoxy substitutions significantly impact its chemical reactivity and biological activity compared to similar compounds.

Biological Activities

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors. Key pharmacological properties include:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of specific signaling pathways.

- Antioxidant Properties : Its structure suggests a capacity for scavenging free radicals, which may contribute to protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

While the precise mechanisms remain under investigation, the interactions of this compound with biological targets appear to be mediated by the presence of iodine and methoxy groups. These modifications enhance binding affinity and selectivity, leading to observed biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other chromen-4-one derivatives:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 7-Methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Lacks iodine | Different reactivity and biological activity |

| 3-Bromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Contains bromine instead | Varies in pharmacological profiles due to bromine |

| 3-Chloro-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Contains chlorine instead | Chlorine's influence on stability differs from iodine |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Anti-inflammatory Effects : Research demonstrated that derivatives similar to this compound effectively reduced levels of inflammatory markers in vitro and in vivo models.

- A study noted that treatment with related compounds led to a significant decrease in cyclooxygenase (COX) activity, which is crucial in inflammatory processes.

-

Anticancer Activity : In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines.

- For instance, testing on human cervical (HeLa) and lung (A549) carcinoma cells showed that certain derivatives exhibited notable cytotoxic effects at specific concentrations.

-

Neuroprotective Effects : Some studies suggest that this compound may protect against neuroinflammation associated with neurodegenerative diseases.

- In animal models, treatment reduced amyloid-beta accumulation, a hallmark of Alzheimer's disease, indicating potential for cognitive protection.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound can be synthesized via functional group transformations of benzopyran-4-one derivatives. For example, iodination of the phenyl ring can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to prevent over-iodination. Key steps include:

- Substrate preparation : Start with 2-(4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one.

- Electrophilic substitution : Introduce iodine at the 3-position using ICl .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical parameters: Stoichiometric control of ICl, reaction temperature, and inert atmosphere to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.5–8.0 ppm), and the chromen-4-one carbonyl (δ ~180 ppm in ¹³C NMR).

- IR spectroscopy : Confirm C=O stretching (~1650 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and iodine isotopic patterns .

Q. What safety protocols are recommended for handling this iodinated benzopyran-4-one derivative?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Exposure control : Avoid skin contact; wash hands thoroughly after handling.

- Waste disposal : Collect iodine-containing waste separately for specialized treatment to prevent environmental contamination .

Q. What preliminary bioactivity data exist for structurally related benzopyran-4-one derivatives?

- Methodological Answer : Analogous compounds (e.g., 3-styrylchromones) exhibit tumor-specific cytotoxicity. For example:

- In vitro assays : Test against oral squamous cell carcinoma (OSCC) cell lines using MTT assays.

- Key findings : Derivatives with electron-withdrawing groups (e.g., iodine) show enhanced bioactivity due to increased electrophilicity .

Advanced Research Questions

Q. How can reaction mechanisms for iodination and methoxy group stability be investigated under varying conditions?

- Methodological Answer :

- Kinetic studies : Monitor iodination progress via TLC or in situ Raman spectroscopy to track C-I bond formation.

- DFT calculations : Model the electrophilic substitution pathway to predict regioselectivity.

- Acid/Base stability tests : Expose the compound to acidic (HCl/MeOH) or basic (KOH/EtOH) conditions; analyze degradation products via LC-MS .

Q. What strategies can optimize synthetic yield while minimizing di-iodination byproducts?

- Methodological Answer :

- Temperature modulation : Lower reaction temperatures (e.g., 0°C) reduce iodine electrophilicity, favoring mono-substitution.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to direct iodination to the 3-position .

Q. How can structural discrepancies between synthetic and natural analogs be resolved?

- Methodological Answer :

- Comparative spectroscopy : Align synthetic compound data (e.g., NOESY for stereochemistry) with natural product databases.

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., iodine vs. methoxy orientation) .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) in cytotoxicity studies?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate substituents (e.g., iodine, methoxy) with bioactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase II) to prioritize derivatives for synthesis .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.